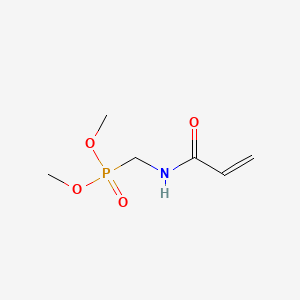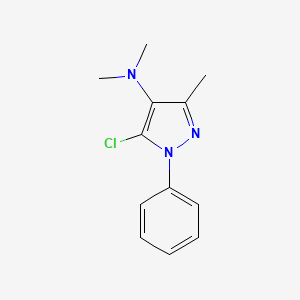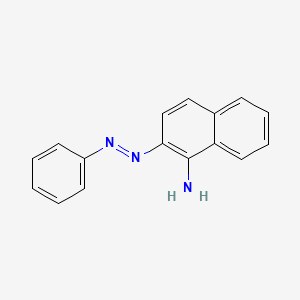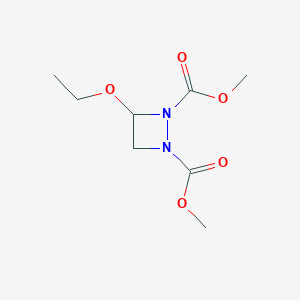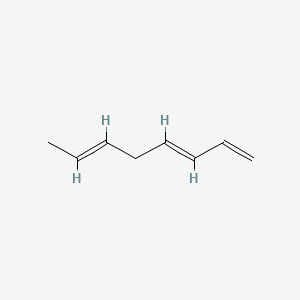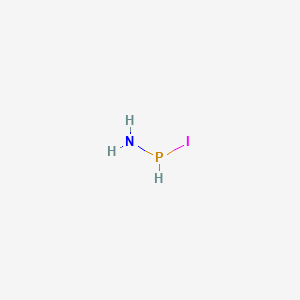
Phosphonamidous iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonamidous iodide is a chemical compound that contains phosphorus, nitrogen, and iodine atoms It is known for its unique reactivity and is used in various chemical reactions and applications
Preparation Methods
Phosphonamidous iodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphonamidous chloride with sodium iodide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation.
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Phosphonamidous iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonamidous oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to phosphonamidous hydride using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the iodide group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonamidous iodide has several scientific research applications:
Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphonamidous iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Phosphonamidous iodide can be compared with other similar compounds such as phosphonium iodide and phosphonamidous chloride While all these compounds contain phosphorus, they differ in their reactivity and applications
Similar compounds include:
Phosphonium iodide: Known for its use as a reagent in organic synthesis and as a storage form of phosphine.
Phosphonamidous chloride: Used in the synthesis of this compound and other phosphorus-containing compounds.
Properties
CAS No. |
25757-12-4 |
|---|---|
Molecular Formula |
H3INP |
Molecular Weight |
174.909 g/mol |
InChI |
InChI=1S/H3INP/c1-3-2/h3H,2H2 |
InChI Key |
ZHYLQHOBMVCKCB-UHFFFAOYSA-N |
Canonical SMILES |
NPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


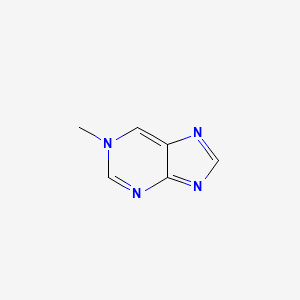

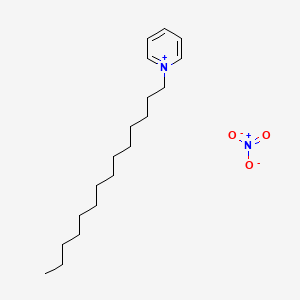
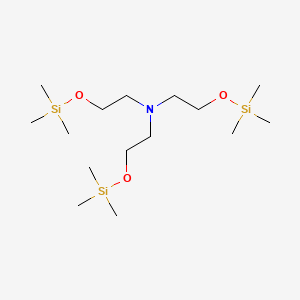
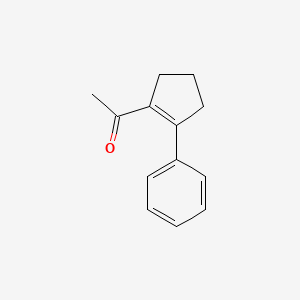
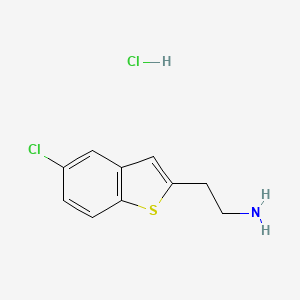
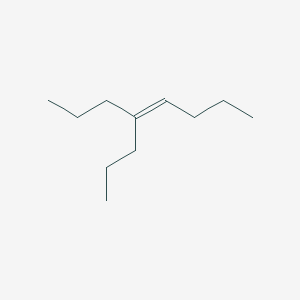
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
